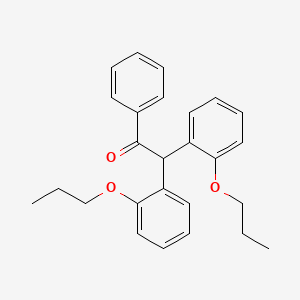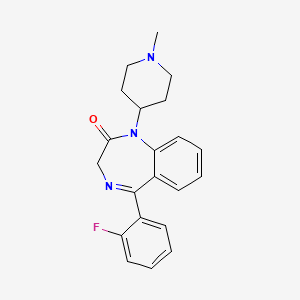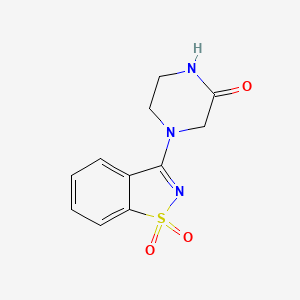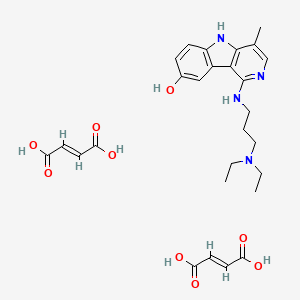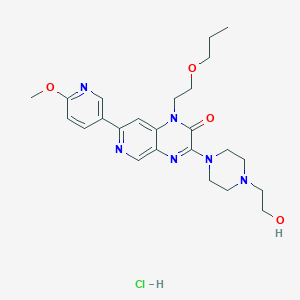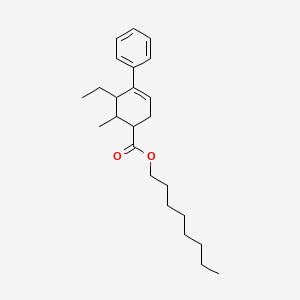
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate: is a chemical compound with the molecular formula C24H36O2 and a molecular weight of 356.5414 g/mol . It is an ester derived from 3-cyclohexene-1-carboxylic acid, with a complex structure that includes octyl, methyl, ethyl, and phenyl groups attached to a cyclohexene ring .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate typically involves esterification reactions. One common method is the reaction of 3-cyclohexene-1-carboxylic acid with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides.
科学的研究の応用
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism of action of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
- Ethyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Butyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Hexyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
Uniqueness: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is unique due to its longer octyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This structural feature may enhance its applications in various fields, including pharmaceuticals and industrial formulations .
特性
CAS番号 |
61295-80-5 |
|---|---|
分子式 |
C24H36O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
octyl 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,17,19,21-22H,4-9,13,16,18H2,1-3H3 |
InChIキー |
WDMMUDLOXMIMCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1CC=C(C(C1C)CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


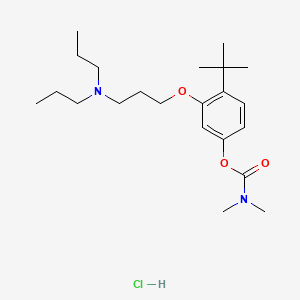
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
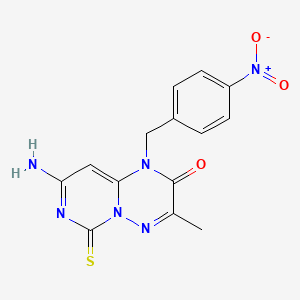
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
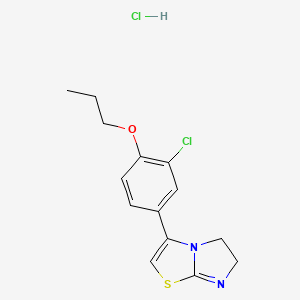
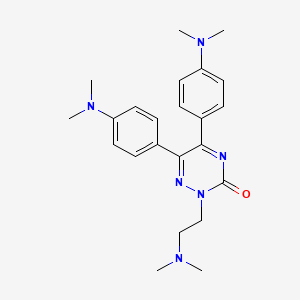
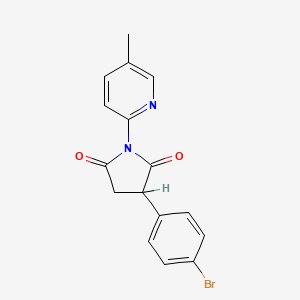
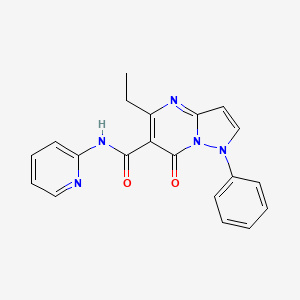
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
